molecular formula C8H13Cl3O2 B3051987 Hexyl trichloroacetate CAS No. 37587-86-3

Hexyl trichloroacetate

Cat. No. B3051987
CAS RN: 37587-86-3
M. Wt: 247.5 g/mol
InChI Key: UJGLOWVVUOBEJU-UHFFFAOYSA-N
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Description

Hexyl trichloroacetate, also known as Trichloroacetic acid, hexyl ester, is a chemical compound with the molecular formula C8H13Cl3O2 and a molecular weight of 247.547 . It is an ester of trichloroacetic acid .


Molecular Structure Analysis

Hexyl trichloroacetate contains a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .

Scientific Research Applications

Analytical Properties and Medical Applications

Hexyl trichloroacetate, as a component in selective film electrodes, has been utilized for analytical purposes. A study by Gulevich, Rakhman’ko, and Kiiko (2001) demonstrated the use of hexyl p-trifluoroacetylbenzoate in membranes for trihaloacetate-selective electrodes. These electrodes are particularly useful in medical diagnostics for determining levels of trichloroacetic acid and its salts (Gulevich, Rakhman’ko, & Kiiko, 2001).

Food Industry Applications

In the food industry, hexyl acetate, a short-chain ester with a fruity odor, is a significant component. Shieh and Chang (2001) investigated the synthesis of hexyl acetate using immobilized lipase, highlighting its wide application in flavoring (Shieh & Chang, 2001).

Chemical Peel and Dermabrasion Research

El-Domyati et al. (2004) compared trichloroacetic acid peeling and dermabrasion for treating photoaged skin. This research showed significant effects on facial skin, highlighting the role of hexyl trichloroacetate in dermatological treatments (El-Domyati et al., 2004).

Water and Wastewater Treatment

Lei, Huifen, and Xin (2014) explored the dechlorination and decomposition of trichloroacetic acid in water treatment. Their research revealed that trichloroacetic acid undergoes dechlorination and decomposition in water, suggesting its role in water purification processes (Lei, Huifen, & Xin, 2014).

Protein Precipitation in Biochemistry

Koontz (2014) discussed the use of trichloroacetic acid in protein precipitation, a common technique in biochemistry for concentrating proteins or removing contaminants. This process is crucial for preparing samples for further analysis (Koontz, 2014).

properties

IUPAC Name

hexyl 2,2,2-trichloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGLOWVVUOBEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290315
Record name Hexyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl trichloroacetate

CAS RN

37587-86-3
Record name NSC67976
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67976
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroacetic acid hexyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
IOO Korhonen - Chromatographia, 1982 - Springer
Gas chromatography of mixtures of aliphaticn-alkyl acetates (CH 3 −COOR), chloroacetates (CHCl 2 −COOR), dichloroacetates (CHCl 2 −COOR) and trichloroacetates (CCl 3 −COOR), …
Number of citations: 15 link.springer.com
M Hashimoto, M Watanabe, H Takada - Journal of Magnetic Resonance …, 1979 - Elsevier
… In the case of II -hexyl trichloroacetate, the time required for the completion of crystallization was about a few days at about 180 K. The specimen obtained in this way gave no resonance …
Number of citations: 26 www.sciencedirect.com
I ROSEN, JP STALLINGS - The Journal of Organic Chemistry, 1959 - ACS Publications
Benzene derivatives with strong electron releasing groups such as phenol have not been addition-chlorinated in the past because of the ease with which they undergo substitution. The …
Number of citations: 8 pubs.acs.org
K BaHschmiter, FJ Heeg, HJ Neu, R Zinburg… - Fresenius Z Anal …, 1985 - academia.edu
… By definition n-hexyl trichloroacetate has been given a retention index of 1,400 which is close to its retention index based on the n-alkanes [70]. …
Number of citations: 2 www.academia.edu
IG Zenkevich - Chemometrics and intelligent laboratory systems, 2004 - Elsevier
… Among the set of compounds with MW 246 there are no suitable objects with RI 1338±16; the nearest RI value (1333±8) belongs to hexyl trichloroacetate CCl 3 CO 2 C 6 H 13 , which …
Number of citations: 15 www.sciencedirect.com
C CH - THE CHEMISTRY AND PROPERTIES OF ENOL … - ACS Publications
In the course of the evaluation of thousands of phos-phorus compounds for their insecticidalqualities (293) enol phosphates have found considerable attention. The insecticidal …
Number of citations: 0 pubs.acs.org
Y Lin - 1967 - search.proquest.com
ACKNOWLEDGEMENTS My sincerest appreciation is extended to Professor Saul Winstein for his most enthusiastic guidance and constructive criticism throughout the course of this …
Number of citations: 0 search.proquest.com
FJ Heeg, R Zinburg, HJ Neu, K Ballschmiter - Chromatographia, 1979 - academia.edu
In der vorliegenden Arbeit wird eine Methode zur Retentionsindex-Bestimmung beschrieben, die yon einem kubischen Zusammenhang zwischen Bruttoretentionszeit-Differenzen tier …
Number of citations: 3 www.academia.edu
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
K Ballschmiter, FJ Heeg, HJ Neu, R Zinburg - Fresenius' Zeitschrift für …, 1985 - Springer
… By definition n-hexyl trichloroacetate has been given a retention index of 1,400 which is close to its retention index based on the n-alkanes [70]. …
Number of citations: 0 link.springer.com

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